molecular formula C8H6ClN3O5 B5402460 2-chloro-4-nitro-6-[[(E)-2-nitroethenyl]amino]phenol

2-chloro-4-nitro-6-[[(E)-2-nitroethenyl]amino]phenol

Cat. No.: B5402460
M. Wt: 259.60 g/mol
InChI Key: SLVPPKVOLHSCCK-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-nitro-6-[[(E)-2-nitroethenyl]amino]phenol is a complex organic compound that features a phenolic structure with chloro, nitro, and nitroethenylamino substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-nitro-6-[[(E)-2-nitroethenyl]amino]phenol typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-nitro-6-[[(E)-2-nitroethenyl]amino]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-chloro-4-nitro-6-[[(E)-2-nitroethenyl]amino]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and chloro substituents can influence the compound’s reactivity and binding affinity, leading to various biological effects. For example, the compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-nitro-6-[[(E)-2-nitroethenyl]amino]phenol is unique due to the presence of the nitroethenylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry .

Properties

IUPAC Name

2-chloro-4-nitro-6-[[(E)-2-nitroethenyl]amino]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O5/c9-6-3-5(12(16)17)4-7(8(6)13)10-1-2-11(14)15/h1-4,10,13H/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVPPKVOLHSCCK-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1NC=C[N+](=O)[O-])O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1N/C=C/[N+](=O)[O-])O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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